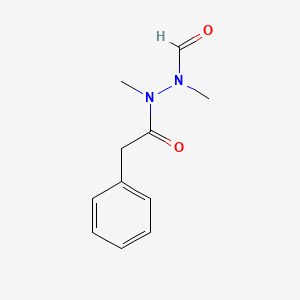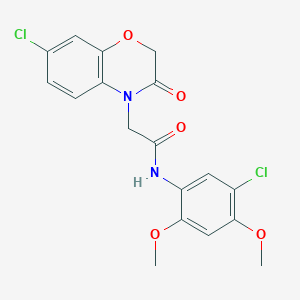![molecular formula C32H30N2O2 B12494378 2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B12494378.png)
2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine is a complex organic compound that features an indole core with an oxirane (epoxide) group and a tritylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of an indole derivative with an epoxide-containing reagent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols. Nucleophilic substitution can result in the formation of various substituted indole derivatives .
Scientific Research Applications
2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function. This interaction can affect various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2,5-bis[(oxiran-2-ylmethoxy)methyl]furan: A compound with similar oxirane functionality but a different core structure.
1,2-Bis(oxiran-2-ylmethoxy)ethane: Another compound with oxirane groups but a simpler backbone.
Uniqueness
2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine is unique due to its indole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C32H30N2O2 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine |
InChI |
InChI=1S/C32H30N2O2/c1-4-10-25(11-5-1)32(26-12-6-2-7-13-26,27-14-8-3-9-15-27)34-19-18-24-21-33-31-17-16-28(20-30(24)31)35-22-29-23-36-29/h1-17,20-21,29,33-34H,18-19,22-23H2 |
InChI Key |
SKABPGQSLFTFTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC3=C(C=C2)NC=C3CCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-{4-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperazin-1-yl}propanoate](/img/structure/B12494300.png)

![2-{3-chloro-4-[(phenylcarbonyl)amino]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12494314.png)
![1-[(2-Chlorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B12494315.png)


![Ethyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494344.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B12494361.png)
![N-(4-methylphenyl)-2-[(2-thienylmethyl)amino]acetamide](/img/structure/B12494363.png)
![Ethyl 3-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494371.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12494386.png)
![N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12494397.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]ethyl pyridine-3-carboxylate](/img/structure/B12494404.png)
